COX-1 Inhibition Potency: 4'-Hydroxyflurbiprofen vs. Flurbiprofen
4'-Hydroxyflurbiprofen inhibits COX-1 by 94% at a concentration of 1,000 µM, but does not inhibit the cyclooxygenation of arachidonic acid. In contrast, the parent compound flurbiprofen exhibits potent COX-1 inhibition with an IC50 of 0.48 µM [1].
| Evidence Dimension | COX-1 inhibitory activity |
|---|---|
| Target Compound Data | 94% inhibition at 1,000 µM; no inhibition of arachidonic acid oxygenation |
| Comparator Or Baseline | Flurbiprofen IC50 = 0.48 µM (full inhibition at substantially lower concentrations) |
| Quantified Difference | >2,000-fold lower potency (approximate based on concentration required for comparable inhibition) |
| Conditions | In vitro COX-1 enzyme assay; arachidonic acid substrate |
Why This Matters
Demonstrates that 4'-hydroxyflurbiprofen cannot substitute for flurbiprofen in COX-1 inhibition studies, and confirms its utility as a metabolite standard rather than a primary active pharmaceutical ingredient.
- [1] TargetMol. Flurbiprofen Product Page. (S)-Flurbiprofen IC50: COX-1 0.48 µM. View Source
